N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride is an organic compound classified as an acetamide. This compound features a chloro-substituted phenyl ring and a hydroxyethylamino group, making it of interest in various fields, including medicinal chemistry and pharmacology. The chemical structure can be represented by the International Union of Pure and Applied Chemistry name: N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide hydrochloride, with a CAS number of 1187928-78-4.
The synthesis of N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
The molecular formula for N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride is .
InChI=1S/C10H13ClN2O2.ClH/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14;/h1-4,12,14H,5-7H2,(H,13,15);1H
NSPRVYNTBFOUGF-UHFFFAOYSA-N
.This structure indicates the presence of functional groups that contribute to its chemical properties and biological activity.
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's reactivity and potential applications in synthetic chemistry.
Further studies are necessary to elucidate its exact mechanism of action.
These properties are crucial for understanding how the compound behaves in various environments and applications.
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4